N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide
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Overview
Description
N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.363 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-6-isopropylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyclopropoxyphenyl)methanesulfonamide
- N-(2-Isopropylphenyl)methanesulfonamide
- N-(2-Cyclopropoxy-6-methylphenyl)methanesulfonamide
Uniqueness
N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide is unique due to the presence of both cyclopropoxy and isopropyl groups on the aromatic ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H19NO3S |
---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-6-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-9(2)11-5-4-6-12(17-10-7-8-10)13(11)14-18(3,15)16/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI Key |
BIFDBXKTKMILEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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